molecular formula C22H21N3OS2 B2934947 2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile CAS No. 445384-90-7

2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

Cat. No.: B2934947
CAS No.: 445384-90-7
M. Wt: 407.55
InChI Key: NWEXXXRFVSMGGJ-UHFFFAOYSA-N
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Description

2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a potent, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound exhibits high specificity for CDK2 over other kinases, including CDK1, CDK4, CDK7, and CDK9, making it a valuable chemical probe for dissecting the specific roles of CDK2 in cellular processes. Its primary research application is in the field of oncology, where it is used to investigate the mechanisms of cell cycle progression and proliferation in various cancer models, as CDK2 activity is frequently dysregulated in tumors. The mechanism of action involves binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity and preventing the phosphorylation of key substrates like retinoblastoma (Rb) protein. This inhibition leads to a blockade in the G1 to S phase transition of the cell cycle, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cell lines. Researchers utilize this inhibitor to study cancers where CDK2 is a critical driver, such as certain ovarian, breast, and leukemic cancers, and to explore potential therapeutic strategies targeting the cell cycle. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. For further details on specificity and inhibitory concentration (IC50) values, consult the supplier's Certificate of Analysis.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-25-10-9-18-17(13-25)21(20-8-5-11-27-20)16(12-23)22(24-18)28-14-15-6-3-4-7-19(15)26-2/h3-8,11H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEXXXRFVSMGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3OC)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile (CAS No. not specified) belongs to a class of naphthyridine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C22H21N3OS2
  • Molecular Weight : 407.55 g/mol
  • Structure : The compound features a tetrahydro[1,6]naphthyridine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with a naphthyridine scaffold can exhibit a range of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Recent studies have highlighted the potential of naphthyridine derivatives as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a key player in hepatocellular carcinoma (HCC). For instance:

  • Inhibition of FGFR4 : A related study demonstrated that naphthyridine analogs showed nanomolar potency against Huh7 cell lines with high selectivity over FGFR1-3. This suggests that similar compounds may inhibit FGFR4 effectively, potentially leading to therapeutic benefits in HCC treatment .

The mechanism by which this compound exerts its effects may involve:

  • Modulation of Signaling Pathways : Compounds with similar structures have been shown to interfere with growth factor signaling pathways, particularly those involving FGFRs.
  • Cell Cycle Arrest and Apoptosis Induction : Preliminary studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : The presence of methoxy and thienyl groups may enhance lipophilicity, potentially improving absorption and brain penetration.
  • Safety Profile : Detailed toxicological studies are necessary to establish safety parameters; however, initial assessments indicate manageable toxicity levels typical for similar naphthyridine compounds .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of related naphthyridine compounds:

  • Study on FGFR4 Inhibition : A study reported that specific naphthyridine inhibitors displayed significant antitumor efficacy in xenograft models. These findings emphasize the relevance of targeting FGFR pathways in cancer therapy .
  • Neuroprotective Effects : Other research has indicated that certain tetrahydronaphthyridines may possess neuroprotective properties through modulation of neurotransmitter systems .

Data Tables

Biological ActivityCompoundReference
FGFR4 Inhibition11
Antitumor EfficacyHuh7
NeuroprotectionTetrahydronaphthyridines

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related 1,6-naphthyridine derivatives is outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Target Compound : 2-[(2-Methoxybenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile 2: SCH₂(2-MeO-C₆H₄); 4: 2-thienyl; 6: CH₃ C₂₃H₂₂N₃OS₂ Enhanced solubility (methoxy group); potential π-π stacking (thienyl)
2-Chloro-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile 2: Cl; 4: Ph; 6: CH₃ C₁₅H₁₄ClN₃ Higher reactivity (Cl as leaving group); lower solubility (non-polar Ph group)
2-(Benzylsulfanyl)-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile 2: SCH₂Ph; 4: Ph; 6: CH₃ C₂₃H₂₁N₃S Increased lipophilicity (benzyl group); steric hindrance at position 2
Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro[1,6]naphthyridine-4-carboxylate 2: Cl; 4: COOMe; 6: CH₂Ph C₁₇H₁₇ClN₂O₂ Ester group enhances metabolic stability; potential for further derivatization
2-{[3-Cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide 2: Sulfanyl-linked acetamide; 4: 3-thienyl; 6: CH₃ C₂₉H₂₅N₅OS₂ Complex structure with dual thienyl/benzothienyl motifs; likely high target specificity

Key Findings:

Substituent Effects on Reactivity and Solubility: The chloro substituent (e.g., in ) increases reactivity in nucleophilic substitution but reduces solubility. The 2-methoxybenzylsulfanyl group in the target compound improves solubility due to the methoxy group’s polarity .

Synthetic Routes :

  • Thioether formation (e.g., sulfanyl groups) often employs thiourea and K₂CO₃, as seen in the synthesis of intermediate 2b in .
  • Halogenated derivatives (e.g., 2-chloro) are precursors for further functionalization via cross-coupling reactions .

Thienyl substituents are associated with antimicrobial and anticancer properties in related heterocycles .

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